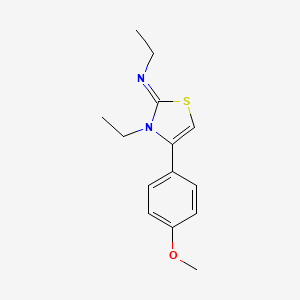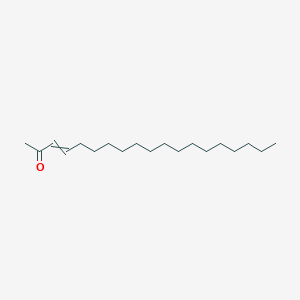![molecular formula C15H29BSi B14196356 trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane CAS No. 856675-79-1](/img/structure/B14196356.png)
trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound contains a boron atom within its bicyclic framework, which is further functionalized with a prop-2-enyl group and a trimethylsilyl group. The presence of these functional groups and the boron atom imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
准备方法
The synthesis of trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic boron structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a boron-containing dienophile.
Introduction of the prop-2-enyl group: This step involves the functionalization of the bicyclic boron structure with a prop-2-enyl group, typically through a Grignard reaction or a similar organometallic reaction.
Attachment of the trimethylsilyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. Common oxidizing agents for this reaction include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The prop-2-enyl group and the trimethylsilyl group can undergo substitution reactions with various nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron atom typically yields boronic acids, while reduction can yield borohydrides.
科学研究应用
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds. Its unique structure allows for selective functionalization and transformation of organic molecules.
Biology: In biological research, the compound can be used as a probe for studying boron-containing biomolecules and their interactions with other biological molecules.
作用机制
The mechanism by which trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[332]decan-10-yl]silane exerts its effects depends on the specific application and the molecular targets involvedThe prop-2-enyl group can also participate in various chemical reactions, such as addition and substitution reactions, which can further modulate the compound’s activity .
相似化合物的比较
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can be compared with other similar compounds, such as:
Trimethylsilylborane: This compound contains a boron atom and a trimethylsilyl group, but lacks the bicyclic structure and the prop-2-enyl group.
Prop-2-enylborane: This compound contains a boron atom and a prop-2-enyl group, but lacks the trimethylsilyl group and the bicyclic structure.
Bicyclo[3.3.2]decane derivatives: These compounds contain the bicyclic structure, but may lack the boron atom and the functional groups present in this compound.
The uniqueness of this compound lies in its combination of a boron atom, a trimethylsilyl group, and a prop-2-enyl group within a bicyclic framework, which imparts unique chemical properties and reactivity to the compound.
属性
CAS 编号 |
856675-79-1 |
|---|---|
分子式 |
C15H29BSi |
分子量 |
248.29 g/mol |
IUPAC 名称 |
trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane |
InChI |
InChI=1S/C15H29BSi/c1-5-12-16-14-10-6-8-13(9-7-11-14)15(16)17(2,3)4/h5,13-15H,1,6-12H2,2-4H3/t13?,14?,15-/m0/s1 |
InChI 键 |
MVBGXWDIRQPQNY-NRXISQOPSA-N |
手性 SMILES |
B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)CC=C |
规范 SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


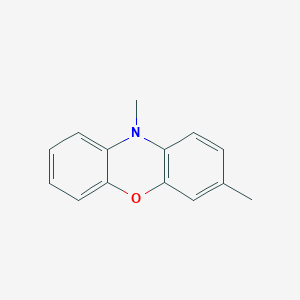
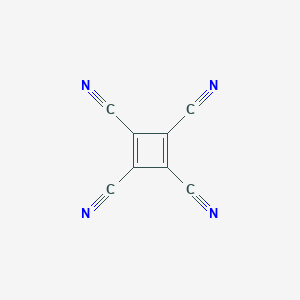
![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)

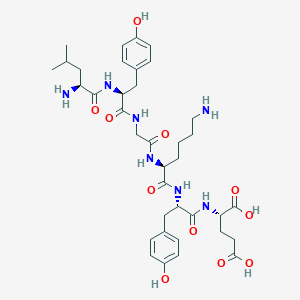
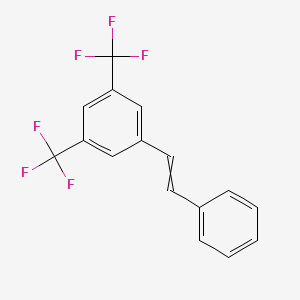
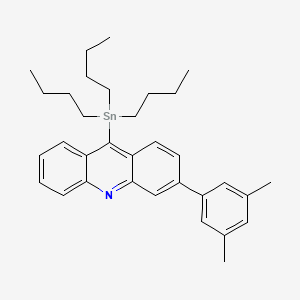
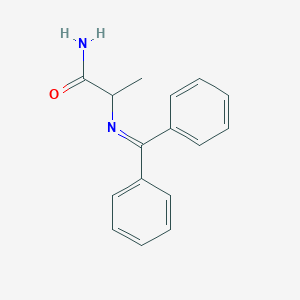
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
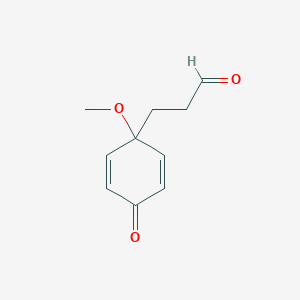
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
